3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
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Overview
Description
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at the 3rd and 5th positions of the triazole ring and a 2-chloroethyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form different reduction products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the triazole ring.
Scientific Research Applications
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-1H-1,2,4-triazole: Lacks the 2-chloroethyl group.
1-(2-chloroethyl)-1H-1,2,4-triazole: Lacks the chlorine atoms at the 3rd and 5th positions.
3-chloro-1-(2-chloroethyl)-1H-1,2,4-triazole: Has only one chlorine atom on the triazole ring.
Uniqueness
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is unique due to the presence of both chlorine atoms and the 2-chloroethyl group, which can influence its reactivity and biological activity. This combination of functional groups can make it a valuable compound for various applications in research and industry.
Biological Activity
3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities and applications in pharmaceuticals and agriculture. This compound has garnered interest due to its potential as an antifungal and antibacterial agent. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.
- Molecular Formula : C₅H₅Cl₂N₃
- CAS Number : 10327-87-4
- Molecular Weight : 178.019 g/mol
- Structure : The compound contains two chlorine atoms attached to the triazole ring, which influences its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of several triazole derivatives against common bacterial strains. The results showed that this compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 18 | 10 µg/mL |
Escherichia coli | 15 | 15 µg/mL |
Pseudomonas aeruginosa | 20 | 8 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
Antifungal Activity
The compound's antifungal properties were also investigated. In vitro assays demonstrated that it effectively inhibited the growth of various fungi, including Candida species. The antifungal activity was comparable to established antifungal agents.
The mechanism by which this compound exerts its biological effects is believed to involve interference with fungal cell membrane synthesis and function. This action disrupts the integrity of the cell wall and leads to cell death.
Case Studies
A series of case studies highlighted the therapeutic potential of triazole derivatives in clinical settings:
- Case Study on Antifungal Treatment : A clinical trial involving patients with recurrent fungal infections showed that treatment with a triazole derivative led to a significant reduction in infection rates compared to placebo groups.
- Case Study on Antibacterial Efficacy : In another study focusing on patients with chronic bacterial infections, administration of the compound resulted in improved clinical outcomes and reduced bacterial load.
Toxicity and Safety Profile
Toxicity assessments have shown that this compound exhibits low toxicity in human peripheral blood mononuclear cells (PBMCs), with cell viability remaining above 90% at therapeutic concentrations. This safety profile supports further investigation into its clinical applications.
Properties
IUPAC Name |
3,5-dichloro-1-(2-chloroethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3N3/c5-1-2-10-4(7)8-3(6)9-10/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZSDQCDBPQPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N1C(=NC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.